

Z-D-Phenylalaninol: A Comprehensive Technical Guide to a Versatile Chiral Building Block

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Compound of Interest

Compound Name: Z-D-Phenylalaninol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Phenylalaninol, a protected form of D-phenylalaninol, is a crucial chiral amino alcohol that serves as a fundamental building block in modern organic and medicinal chemistry.^{[1][2]} Its rigid structure and defined stereochemistry make it an invaluable intermediate for the asymmetric synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.^{[1][2]} The presence of the benzyloxycarbonyl (Z) protecting group on the amine enhances its stability and utility in multi-step synthetic routes, particularly in peptide synthesis.^[3] This guide provides an in-depth overview of **Z-D-Phenylalaninol**, covering its physicochemical properties, key applications, synthesis protocols, and the logical workflows where it is employed.

Physicochemical Properties

Z-D-Phenylalaninol is a white to yellow crystalline powder.^[4] Its key properties are summarized in the table below, compiled from various suppliers and databases.

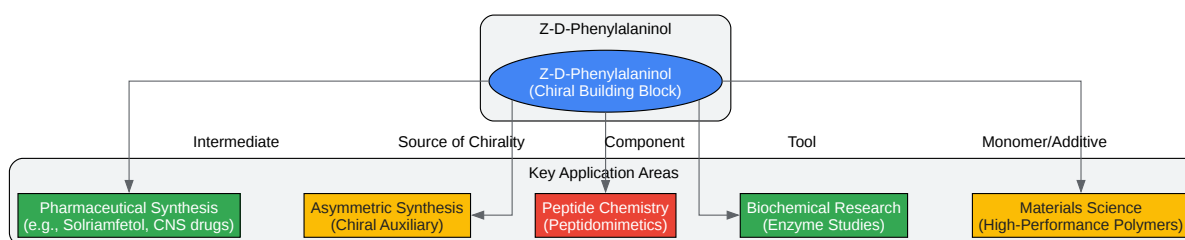
Property	Value	References
Synonyms	(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Z-D-Phe-ol	[1][3][5]
CAS Number	58917-85-4	[1][3]
Molecular Formula	C ₁₇ H ₁₉ NO ₃	[1][5]
Molecular Weight	285.34 g/mol	[3]
Melting Point	86-95 °C	[1][3]
Optical Rotation	[α] _{22/D} +30° (c=1 in chloroform)	[3]
Purity	≥ 97-99% (HPLC)	[1][3]
Form	Powder	[3]
Storage Conditions	0-8°C, Sealed in dry, Keep in dark place	[1][4]

Core Applications in Research and Drug Development

The unique stereochemistry of **Z-D-Phenylalaninol** makes it a vital component in several high-value applications.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of diverse pharmaceuticals, especially those targeting neurological disorders.[1] The unprotected core, D-phenylalaninol, is a precursor to the approved drug solriamfetol, used for treating excessive daytime sleepiness.[6][7] D-phenylalanine derivatives, for which D-phenylalaninol is a synthetic equivalent, are used for drugs targeting pain management and central nervous system (CNS) conditions.[8][9]

- **Asymmetric Synthesis & Chiral Catalysis:** The inherent chirality of **Z-D-Phenylalaninol** is exploited in asymmetric synthesis to produce specific enantiomers of target molecules, which is critical for drug efficacy and safety.[1] It serves as a chiral auxiliary for reactions like asymmetric Michael additions.[4]
- **Peptide Chemistry:** In peptide synthesis, it can be used as a C-terminal protecting group or as a building block in the creation of novel peptidomimetics.[3][10] These modified peptides can exhibit enhanced resistance to enzymatic degradation.[11]
- **Biochemical Research:** The compound is utilized in studies investigating enzyme activity and protein interactions, contributing to the understanding of biochemical pathways.[1]
- **Materials Science:** **Z-D-Phenylalaninol** can be incorporated into polymer formulations to enhance material properties, leading to the creation of advanced materials with applications in various industries.[1][2]



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Caption: Logical overview of **Z-D-Phenylalaninol**'s core applications.

Synthesis of the Chiral Core: D-Phenylalaninol

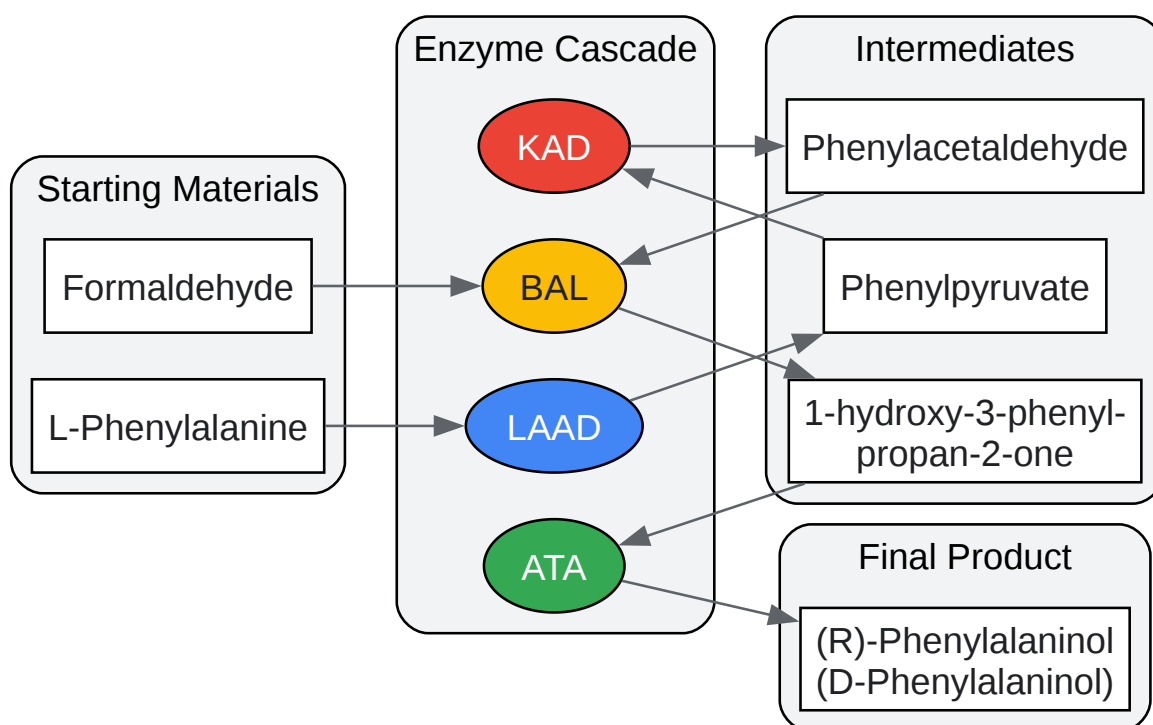
The synthesis of the chiral core, D-phenylalaninol, is paramount. While classical methods often involve the reduction of D-phenylalanine derivatives with metal hydrides, modern approaches focus on more sustainable and efficient biocatalytic and chemoenzymatic routes.^[10]

Biocatalytic Cascade Synthesis from L-Phenylalanine

A highly efficient and green method involves a one-pot, multi-enzyme cascade that converts readily available L-phenylalanine into chiral phenylalaninol.^[6] This process utilizes a sequence of four distinct enzymatic reactions to achieve high conversion and excellent enantiomeric purity.^[6]

The cascade proceeds as follows:

- Deamination: L-amino acid deaminase (LAAD) converts L-Phenylalanine to phenylpyruvate.
- Decarboxylation: α -keto acid decarboxylase (KAD) transforms phenylpyruvate into phenylacetaldehyde.
- Hydroxymethylation: Benzaldehyde lyase (BAL) catalyzes the C-C bond formation between phenylacetaldehyde and formaldehyde to yield 1-hydroxy-3-phenylpropan-2-one.
- Reductive Amination: An amine transaminase (ATA) performs the final asymmetric reductive amination to produce the target chiral (R)-phenylalaninol (D-phenylalaninol).^[6]



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Caption: Multi-enzyme cascade for synthesizing (R)-phenylalaninol.

Chemical Synthesis via Hydrogenation

An alternative chemical route involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a readily available by-product from the synthesis of antibiotics like chloramphenicol.[10] This method provides a cost-effective pathway to D-phenylalaninol.[10]

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-Phenylalaninol

This protocol is adapted from the one-pot, two-stage biocatalytic strategy.[6]

Stage 1: Synthesis of 1-hydroxy-3-phenylpropan-2-one

- **Reaction Setup:** Prepare a reaction mixture containing L-phenylalanine, formaldehyde, and whole-cell catalysts co-expressing L-amino acid deaminase (LAAD), α -keto acid decarboxylase (KAD), and benzaldehyde lyase (BAL).

- Incubation: Maintain the reaction at a controlled temperature (e.g., 30-37°C) and pH (e.g., pH 8.0) with agitation.
- Monitoring: Monitor the conversion of L-phenylalanine and the formation of the intermediate, 1-hydroxy-3-phenylpropan-2-one, using techniques like HPLC.
- Completion: Once the formation of the intermediate plateaus, proceed to the next stage.

Stage 2: Asymmetric Reductive Amination

- Catalyst Addition: Introduce the whole-cell catalyst expressing a suitable (R)-selective amine transaminase (ATA) and an amino donor (e.g., isopropylamine) to the reaction mixture from Stage 1.
- Incubation: Continue incubation under controlled conditions to facilitate the reductive amination.
- Completion and Extraction: After the reaction reaches completion (typically >72% conversion), acidify the mixture and extract the product.^[6]
- Purification: The isolated (R)-phenylalaninol can be purified using standard techniques like column chromatography. The final product should be characterized for purity and enantiomeric excess (>99% ee).^[6]

Protocol 2: Chemical Synthesis of D-Phenylalaninol via Hydrogenation

This protocol is based on the patented method of hydrogenating APPD.^[10]

- Reaction Setup: In a suitable pressure vessel, dissolve L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) in a strong volatile acid such as trifluoroacetic acid (TFA).
- Catalyst Addition: Add a palladium on carbon catalyst (e.g., 10% Pd/C) to the solution.
- Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 35 psi) and heat the reaction to a moderate temperature (e.g., 55°C).^[10]

- **Monitoring:** Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.
- **Isolation:** Evaporate the volatile acid (TFA) under reduced pressure. The residue can be neutralized with a base (e.g., NaOH) and the product extracted.
- **Purification:** Purify the crude D-phenylalaninol by vacuum distillation to yield the final product with high purity (e.g., 93% yield).^[10]

Final Step: Z-Protection To obtain **Z-D-Phenylalaninol**, the resulting D-phenylalaninol from either protocol can be protected using standard procedures, typically by reacting it with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a suitable base.

Conclusion

Z-D-Phenylalaninol is a high-value chiral building block with broad applicability in pharmaceutical development, asymmetric catalysis, and materials science. Its utility is underpinned by its defined stereochemistry, which is essential for creating enantiomerically pure compounds. The development of advanced synthetic methods, particularly sustainable biocatalytic cascades, has made its chiral core more accessible, paving the way for its increased use in innovative research and industrial applications.^{[1][6]} This guide provides the foundational technical knowledge for professionals to effectively leverage **Z-D-Phenylalaninol** in their synthetic and developmental endeavors.

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